3-(3-Fluorodiazirin-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141342-10-1 |
|---|---|
Molecular Formula |
C6H4FN3 |
Molecular Weight |
137.117 |
IUPAC Name |
3-(3-fluorodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |
InChI Key |
HMSVJQQKJPONAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2(N=N2)F |
Synonyms |
Pyridine, 3-(3-fluoro-3H-diazirin-3-yl)- (9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Retrosynthetic Analysis of 3-(3-Fluorodiazirin-3-yl)pyridine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler starting materials. sorbonne-universite.fr For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected using known and reliable chemical reactions.
The most logical disconnection is the diazirine ring itself. Diazirines are commonly synthesized from ketones. wikipedia.orgthieme-connect.com This leads to a key precursor: a 3-pyridyl ketone bearing a fluorine atom. A plausible precursor is 3-(fluoroacetyl)pyridine or, more commonly for related structures, a trifluoromethylketone like 3-trifluoroacetylpyridine, which can undergo subsequent transformations. bath.ac.uknih.gov This disconnection simplifies the problem into two main challenges: the synthesis of the functionalized pyridine (B92270) ketone precursor and the construction of the fluorodiazirine ring from this ketone.
A further retrosynthetic step involves disconnecting the C-C bond between the pyridine ring and the acetyl group. This can be envisioned through reactions such as a Friedel-Crafts acylation or by using an organometallic pyridine species reacting with an appropriate electrophile, leading back to a simple, commercially available pyridine derivative. This strategic breakdown forms the foundation for the forward synthesis.
Precursor Synthesis and Functionalization of Pyridine Rings
Pyridine Derivatization Strategies
The introduction of an acetyl or trifluoroacetyl group at the 3-position of the pyridine ring can be achieved through several established methods. Pyridines are less reactive than benzene (B151609) in electrophilic substitutions, but targeted strategies can be effective.
One common approach is the use of organometallic reagents. For instance, 3-cyanopyridine (B1664610) can be reacted with a Grignard reagent or an organolithium species, followed by hydrolysis, to yield a 3-pyridyl ketone. google.com Alternatively, metal-catalyzed cross-coupling reactions of halopyridines with activated methylene (B1212753) compounds like malonates can be employed, followed by hydrolysis and decarboxylation to yield the desired ketone. acs.org Another method involves the oxidation of a corresponding secondary alcohol, such as di-2-pyridyl carbinol, using oxidizing agents like nitric acid or potassium permanganate (B83412) to produce the ketone. google.com
For more complex structures, multi-component reactions offer an efficient route. A formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones can produce highly substituted pyridine scaffolds. acs.org
| Method | Pyridine Starting Material | Key Reagents | Intermediate/Product Type | Reference |
|---|---|---|---|---|
| Grignard Reaction | 3-Cyanopyridine | 1. CH₃MgBr or CF₃MgBr 2. H₃O⁺ | 3-Acetylpyridine or 3-Trifluoroacetylpyridine | google.com |
| Cross-Coupling/Decarboxylation | 3-Halopyridine | 1. Malonate ester, Pd catalyst 2. H₃O⁺, heat | 3-Pyridylacetic acid derivative (ketone precursor) | acs.org |
| Alcohol Oxidation | 3-Pyridyl-1-ethanol | PCC, KMnO₄, or HNO₃ | 3-Acetylpyridine | google.com |
| Formal [3+3] Cycloaddition | Enamines and enones | Organocatalyst (e.g., pyrrolidine (B122466) HCl) | Substituted Pyridine | acs.org |
Introduction of Fluorine Substituents on Pyridine Scaffolds
While the target molecule has fluorine on the diazirine ring, the synthesis of the key ketone precursor often involves a fluorinated intermediate. The synthesis of compounds like 3-trifluoroacetylpyridine is a key step. bath.ac.uk This can be accomplished by reacting a pyridine-derived nucleophile with a trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799). For example, lithiation of a protected 3-bromopyridine (B30812) followed by reaction with ethyl trifluoroacetate can yield the desired ketone. A patent describes the synthesis of 2-fluoro-3-trifluoroacetyl pyridine, which is then used to construct a pyrazole (B372694) ring, highlighting the utility of such fluorinated pyridine ketones as intermediates. google.com The synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile has also been reported as a versatile building block for other trifluoromethylated heterocycles. thieme-connect.comconsensus.app
Construction of the Fluorodiazirine Moiety
The final stage of the synthesis involves the transformation of the 3-pyridyl fluoroketone into the 3-fluoro-3-(pyridin-3-yl)diazirine. This process constructs the strained, three-membered diazirine ring.
Diazirine Ring Formation Methods
Two primary methods exist for the synthesis of diazirines: conversion from ketones and the Graham reaction.
The most common route begins with a ketone. wikipedia.org This is typically a three-step process: thieme-connect.com
Oxime Formation: The ketone precursor (e.g., 3-trifluoroacetylpyridine) is reacted with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like pyridine, to form an oxime. nih.gov
Diaziridine Formation: The oxime is first converted to a better leaving group, for example by reaction with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime. This intermediate is then treated with ammonia (B1221849). The ammonia displaces the tosylate/mesylate group and attacks the imine carbon, leading to the formation of the diaziridine ring. wikipedia.orgnih.gov Alternatively, diaziridines can be formed directly from ketones using an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) with ammonia. nih.gov
Oxidation: The resulting diaziridine is oxidized to the diazirine. Common oxidizing agents include silver oxide (Ag₂O), iodine with triethylamine, or t-butyl hypochlorite (B82951) (t-BuOCl). thieme-connect.comnih.govresearchgate.net
The Graham reaction offers an alternative one-pot synthesis, starting from an amidine and using a hypohalite reagent. wikipedia.orgwikipedia.orgnih.gov This method directly yields a halodiazirine, which could be advantageous for synthesizing the target molecule. wikipedia.org
| Step | Transformation | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Ketone to Oxime | NH₂OH·HCl, Pyridine | wikipedia.orgnih.gov |
| 2 | Oxime to O-Sulfonyl Oxime | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Base | wikipedia.orgnih.gov |
| 3 | O-Sulfonyl Oxime to Diaziridine | Ammonia (NH₃) | wikipedia.orgnih.gov |
| 4 | Diaziridine to Diazirine | Ag₂O, I₂/Et₃N, or t-BuOCl | thieme-connect.comnih.gov |
Stereochemical Considerations in Diazirine Synthesis
The final this compound molecule does not possess a chiral center at the diazirine carbon due to the C₃ᵥ symmetry of the ring if viewed in isolation, however, the attachment of two different groups (fluoro and pyridyl) makes the carbon atom prochiral. The synthesis, however, proceeds through diaziridine intermediates which do contain stereocenters.
When the diaziridine ring is formed from an unsymmetrical ketone and ammonia, two stereocenters are created (at the carbon and one of the nitrogen atoms), and a third can be present on the other nitrogen if it is substituted. This can lead to the formation of diastereomers. rsc.orgmdpi.com Recent studies have shown that diastereoselective synthesis of diaziridines is possible. For example, using hydroxylamine-O-sulfonic acid (HOSA) in the presence of a weak base can lead to the formation of diastereopure diaziridines from simple ketones and aldehydes. rsc.org The stereochemical outcome can sometimes be controlled by factors like pH. mdpi.com
While the stereochemistry of the diaziridine intermediate is often inconsequential for the final diazirine product (as the stereocenter at nitrogen is lost upon oxidation), controlling the stereoselectivity of the ring formation can be crucial for improving yield and purity by avoiding the formation of complex mixtures of intermediates. acs.orgresearchgate.net In cases where chiral amines are used in the synthesis, a high degree of stereocontrol has been observed, leading to a single pure enantiomer of the resulting diaziridine. acs.org
Modular Synthesis and Conjugation Strategies
Modular synthesis allows for the efficient assembly of complex molecules from distinct, interchangeable building blocks. d-nb.infosemanticscholar.org In the context of this compound, this approach facilitates its incorporation into probes designed for specific biological targets. The pyridine ring serves as a versatile scaffold that can be connected to biomolecule-targeting ligands, while the fluorodiazirine group provides the photoreactive handle for covalent cross-linking.
Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. rsc.org The integration of handles such as terminal alkynes and azides onto molecules containing the this compound core is crucial for "click chemistry" applications, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgresearchgate.net This strategy enables the two-step labeling of biological targets.
The synthesis of such "click-ready" probes typically involves modifying the this compound scaffold with a linker terminating in an alkyne or azide (B81097). This is achieved by first introducing a reactive functional group (e.g., hydroxyl, amine, halide) onto the pyridine ring, which is then converted to the desired bioorthogonal handle. For example, a hydroxyl-functionalized precursor can be reacted with tosyl chloride and then sodium azide to introduce the azide moiety, or esterified with an alkyne-containing carboxylic acid like pentynoic acid to install the alkyne handle. sigmaaldrich.com
| Precursor Functional Group | Reagents for Alkyne Handle | Reagents for Azide Handle | Resulting Handle |
| Hydroxyl (-OH) | Pentynoic acid, EDCI, DMAP | 1. TsCl, Pyridine; 2. NaN₃ | Terminal Alkyne |
| Amine (-NH₂) | Pentynoic acid, EDCI | Azidoacetic acid, EDCI | Terminal Azide |
| Halide (-Br, -I) | Sonogashira coupling (e.g., with trimethylsilylacetylene) | Nucleophilic substitution (NaN₃) | Terminal Alkyne |
This table outlines general strategies for converting common functional groups into bioorthogonal handles applicable to derivatives of this compound. EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DMAP: 4-Dimethylaminopyridine; TsCl: Tosyl chloride.
These functionalized probes, combining the photoreactive diazirine with a click handle, are invaluable tools in chemical biology. nih.govdtu.dkchemrxiv.org They allow for the covalent capture of interacting biomolecules upon photoactivation, followed by the attachment of reporter tags (e.g., fluorophores, biotin) via the highly efficient and specific azide-alkyne cycloaddition reaction. organic-chemistry.org
Late-stage functionalization (LSF) refers to the introduction of chemical groups into complex molecules, such as advanced drug candidates, at the final steps of a synthesis. nih.govrsc.org This strategy is highly valuable as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without requiring de novo synthesis for each new compound. nih.gov For a molecule like this compound, LSF would typically target the C-H bonds of the pyridine ring.
Azines, including pyridines, are common in pharmaceuticals, but their C-H functionalization can be challenging due to the electronic properties of the ring and the presence of the Lewis basic nitrogen atom. nih.govnih.gov Despite these challenges, significant progress has been made in developing LSF reactions applicable to pyridines. These methods can be broadly categorized into radical addition processes and metal-catalyzed C-H activation. nih.gov
| LSF Reaction Type | Typical Catalyst/Reagent | Functional Group Installed | Applicable To |
| Minisci-type Alkylation | Photoredox catalyst (e.g., Ir, Ru) + Alkyl source | Alkyl groups | Electron-deficient heterocycles like pyridine |
| C-H Borylation | Iridium or Rhodium catalyst + Boron reagent (e.g., B₂pin₂) | Boryl group (for subsequent cross-coupling) | Pyridine C-H bonds |
| C-H Alkenylation | Manganese(I) catalyst + Alkyne | Alkenyl groups | Pyridine C-H bonds, often directed by a functional group |
| C-H Amination | Photoredox catalyst + Aminating agent | Amino groups | Pyridine radical cations |
This table summarizes modern late-stage functionalization methods that could potentially be applied to the pyridine ring of this compound, based on established chemistries for azines. nih.govbeilstein-journals.org
Applying these methods to this compound would enable the diversification of the probe's structure, potentially altering its solubility, cell permeability, or targeting specificity. For instance, a photoredox-catalyzed Minisci reaction could introduce various alkyl fragments onto the pyridine ring. nih.gov The regioselectivity of such reactions would need to be carefully optimized, as it can be influenced by both steric and electronic factors, including the directing effects of the diazirine substituent.
Purification and Characterization Techniques in Synthesis
The successful synthesis of this compound and its derivatives requires robust methods for purification and unambiguous structural confirmation. The techniques employed must be compatible with the unique chemical nature of both the pyridine and the diazirine functionalities.
Purification: Crude reaction mixtures containing pyridine derivatives are often purified using standard chromatographic techniques such as column chromatography on silica (B1680970) gel. For impurities specific to pyridine synthesis, an initial wash with an alkaline solution followed by distillation can be an effective purification step. google.comgoogle.com High-performance liquid chromatography (HPLC) is frequently used for the final purification of high-purity probes, especially those intended for biological assays.
Characterization: A combination of spectroscopic methods is essential for the complete characterization of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the structure. nepjol.info In the ¹H NMR spectrum, characteristic signals for the pyridine ring protons would be expected in the aromatic region (typically δ 7-9 ppm). In the ¹³C NMR spectrum, the carbon atom of the diazirine ring exhibits a characteristic signal. The presence of fluorine would lead to specific splitting patterns in both ¹H and ¹³C spectra due to H-F and C-F coupling. researchgate.netmdpi.com
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compound, often by observing the protonated molecular ion [M+H]⁺. nepjol.info High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the elemental composition. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups. The diazirine ring has a characteristic N=N stretching vibration, although it can be weak. Other vibrations corresponding to the pyridine ring and any additional functional groups would also be present.
| Technique | Information Provided | Typical Application |
| Column Chromatography | Separation of product from reagents and byproducts | Primary purification of reaction mixtures |
| HPLC | High-resolution separation for high-purity samples | Final purification of probes for biological use |
| ¹H NMR | Elucidation of proton framework and connectivity | Structural confirmation |
| ¹³C NMR | Elucidation of carbon skeleton | Structural confirmation |
| ¹⁹F NMR | Confirmation of fluorine presence and environment | Characterization of fluorinated compounds |
| Mass Spectrometry (MS) | Molecular weight determination | Confirmation of product identity |
| High-Resolution MS (HRMS) | Exact mass and elemental composition | Unambiguous formula determination |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=C, C-N, N=N) | Confirmation of structural motifs |
This table summarizes the key purification and characterization techniques used in the synthesis of this compound and its derivatives. nih.govuba.aranu.edu.au
Photochemical Reactivity and Mechanistic Investigations of the Fluorodiazirine Moiety
Photolysis Mechanisms of Fluorodiazirines
The photodecomposition of diazirines is a cornerstone of their chemistry, providing a clean and efficient route to carbene generation. wikipedia.org Upon absorption of ultraviolet (UV) light, typically in the 350–380 nm range, the diazirine ring becomes electronically excited, leading to the irreversible extrusion of a stable nitrogen molecule (N₂). rsc.orgresearchgate.net This process is the primary pathway for generating the corresponding carbene.
The principal photochemical reaction of a fluorodiazirine is the cleavage of the two C-N bonds, resulting in the release of dinitrogen gas and the formation of a highly reactive fluorocarbene. rsc.orgresearchgate.net For 3-(3-Fluorodiazirin-3-yl)pyridine, photolysis yields 3-pyridylfluorocarbene. This generation is typically achieved under mild conditions, making diazirines valuable carbene precursors in various chemical contexts, from organic synthesis to photoaffinity labeling. researchgate.netrsc.org
The general mechanism can be summarized as follows:
Photoexcitation: The diazirine molecule absorbs a photon, promoting it to an electronically excited state.
Nitrogen Extrusion: In the excited state, the molecule undergoes rapid decomposition, releasing a molecule of nitrogen gas (N₂). researchgate.net
Carbene Formation: The remaining fragment is a divalent carbon species, a carbene, which can exist in either a singlet or triplet spin state, although singlet carbenes are common from diazo decompositions. wikipedia.org
Aryl-fluorodiazirines are noted to react primarily through this direct carbene intermediate pathway. chemrxiv.org This contrasts with some alkyl diazirines, which may proceed through a diazo intermediate en route to the carbene. chemrxiv.org
A potential competing pathway during the photolysis of diazirines is isomerization to the corresponding linear diazo compound. researchgate.netacs.orgnih.gov This valence isomerization can be problematic as the resulting diazoalkane is often more stable and less reactive under the photolysis conditions, reducing the efficiency of carbene generation. researchgate.net
However, the presence of fluorine atoms, particularly a trifluoromethyl (-CF₃) group, on the diazirine ring significantly suppresses this unwanted rearrangement. researchgate.netacs.org The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the linear diazo isomer, thereby favoring the direct carbene generation pathway. researchgate.net This stabilizing effect ensures a higher quantum yield of carbene formation. While this compound contains a single fluorine atom rather than a trifluoromethyl group, the electronegativity of fluorine still contributes to favoring the desired carbene pathway over the formation of the diazo isomer, a characteristic feature of fluorinated diazirines.
| Diazirine Type | Primary Photolysis Product | Tendency for Diazo Isomerization | Rationale |
| Alkyl Diazirine | Carbene (via Diazo Intermediate) | High | Diazo isomer is relatively stable. chemrxiv.org |
| Aryl-Fluorodiazirine | Carbene (Direct) | Low | Fluorine's electronegativity disfavors diazo formation. chemrxiv.org |
| Aryl-Trifluoromethyl Diazirine | Carbene (Direct) | Very Low | The strongly electron-withdrawing -CF₃ group destabilizes the diazo isomer, inhibiting its formation. researchgate.netacs.org |
Reactivity of Generated Carbenes
Once formed, the fluorocarbene intermediate is highly electrophilic and reactive, readily engaging in a variety of chemical transformations. rsc.org The primary reactions include insertions into single bonds and additions across double bonds.
A hallmark reaction of carbenes generated from fluorodiazirines is their ability to insert into carbon-hydrogen (C-H) bonds. wikipedia.org This powerful transformation allows for the direct functionalization of otherwise inert C-H bonds, forming a new C-C bond. The electrophilic nature of the aryl-fluorocarbene drives its reaction with the electron density of a C-H sigma bond.
The selectivity of C-H insertion is influenced by both electronic and steric factors. Generally, carbenes exhibit a preference for insertion into the most electron-rich C-H bonds, leading to a typical reactivity order of tertiary (3°) > secondary (2°) > primary (1°). However, the presence of fluorine can modulate this selectivity. Fluorine's high electronegativity can lead to paradoxical selectivity, where the strongest C-H bond, often influenced by adjacent fluorine substituents on the substrate, reacts preferentially. core.ac.uknih.govresearchgate.net This effect arises from complex electronic interactions during the transition state of the insertion reaction. core.ac.uknih.gov
| C-H Bond Type | Relative Reactivity | Product Type |
| Primary (R-CH₃) | Low | R-CH₂-C(F)(Aryl)-H |
| Secondary (R₂-CH₂) | Medium | R₂-CH-C(F)(Aryl)-H |
| Tertiary (R₃-CH) | High | R₃-C-C(F)(Aryl)-H |
This table illustrates the general selectivity trend for carbene C-H insertion reactions.
In addition to C-H bonds, the highly reactive carbenes generated from fluorodiazirines readily insert into the polar O-H and N-H bonds found in alcohols, water, and amines. chemrxiv.org These insertion reactions are typically very fast and efficient due to the high polarity of the bonds and the availability of lone pairs on the oxygen or nitrogen atoms.
O-H Insertion: Reaction with an alcohol (R-O-H) yields an ether (R-O-CH(F)Aryl).
N-H Insertion: Reaction with an amine (R₂N-H) yields a substituted amine (R₂N-CH(F)Aryl).
This reactivity is particularly relevant in biological contexts, such as photoaffinity labeling, where the carbene can react with the O-H groups in serine and threonine or the N-H groups in lysine (B10760008) and the peptide backbone. chemrxiv.org
Influence of Fluorine on Carbene Lifetime and Reactivity
The fluorine atom attached directly to the carbene carbon has a profound influence on the properties of the intermediate. rsc.org This influence is multifaceted, affecting both the stability and the specific reactivity of the carbene.
The high electronegativity of fluorine makes the resulting fluorocarbene more electrophilic compared to its non-fluorinated analog. nih.gov This increased electrophilicity enhances its reactivity towards electron-rich species, including C-H, O-H, and N-H bonds. Computationally, it has been shown that fluorinated carbenes have a lower energy Lowest Unoccupied Molecular Orbital (LUMO), which correlates with higher electrophilicity. nih.gov
Furthermore, the fluorine atom thermodynamically stabilizes the carbene center. rsc.org This stabilization, however, does not necessarily translate to a longer lifetime in a reactive environment, as the heightened electrophilicity can lead to faster reaction rates. The presence of fluorine substituents on an N-heterocyclic carbene has been shown to increase the π-accepting ability of the ligand, which is another indicator of the electronic influence of fluorine. nih.gov In essence, the fluorine atom fine-tunes the carbene's properties, making it a highly reactive yet selective intermediate for chemical functionalization. rsc.org
Quantum Chemical Calculations and Computational Modeling of Photoreactivity
Quantum chemical calculations and computational modeling are indispensable tools for elucidating the complex photochemical mechanisms of the fluorodiazirine moiety in this compound. These theoretical studies provide a molecular-level understanding of the entire photoreaction, from the initial absorption of light to the generation of the reactive carbene and its subsequent reactions. By mapping the potential energy surfaces of the molecule in its ground and excited states, researchers can predict reaction pathways, identify transient intermediates, and calculate energetic barriers, offering insights that are often difficult to obtain through experimental means alone. academicreads.comcecam.org
High-level ab initio methods are typically employed to accurately describe the electronic changes that occur during photochemical transformations. acs.org For diazirine systems, methods like Complete Active Space Self-Consistent Field (CASSCF) are essential for correctly representing the electronic structure of the molecule as it transitions from the excited state back to the ground state. nih.govresearchgate.net The energies of key structures on the potential energy surface, such as minima, transition states, and conical intersections, are often refined using more accurate methods like second-order multireference perturbation theory (CAS/MP2). nih.gov
The photochemical decomposition of diazirines is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state, typically the n→π* state. Computational models can predict the absorption wavelength for this transition. Following excitation, the molecule undergoes a rapid, nonadiabatic decay process. nih.gov The primary photochemical event is the extrusion of molecular nitrogen (N₂) to produce a highly reactive carbene intermediate. Computational studies on model compounds like 3,3-dimethyldiazirine have shown that this nitrogen loss proceeds through a conical intersection, which is a point where the potential energy surfaces of the excited state and the ground state cross. nih.gov This provides an efficient pathway for the molecule to return to the ground state as the product carbene and dinitrogen.
The calculated energy barrier for this N₂ extrusion from the excited state is typically very low, which is consistent with the high quantum yields observed experimentally for carbene formation. nih.gov For instance, high-level calculations on 3,3-dimethyldiazirine predicted a barrier of only 1.0 kcal/mol for the decomposition from the singlet excited state. nih.gov
The table below presents representative data from computational studies on model diazirine compounds, illustrating the types of quantitative information that can be obtained. While specific values for this compound are not available in the cited literature, these examples demonstrate the established computational approach and expected energetic landscape for this class of compounds.
| Compound | Computational Method | Parameter | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|---|
| 3,3-Dimethyldiazirine | CAS/MP2//CAS-SCF | Activation Barrier (S₁ → Carbene + N₂) | 1.0 | nih.gov |
| 3,3-Dimethyldiazirine | CAS/MP2//CAS-SCF | Energy Barrier (Dimethylcarbene → Propene) | 2.6 | nih.gov |
| (E)-1,2H-Diazirine | CCSD(T)/cc-pVTZ | Transition Barrier (from 1,3H-Diazirine) | 61.6 | nasa.gov |
Furthermore, computational modeling can investigate the influence of excitation wavelength on the reaction dynamics. Studies on related systems like 1-phenyl-1-propyl diazirine have shown that different excitation energies (e.g., 350 nm vs. 520 nm) can lead to different conical intersections being accessed. researchgate.net Excitation at shorter wavelengths can populate higher excited states, potentially leading to the formation of the carbene in an excited state, which may exhibit different reactivity compared to the ground-state carbene formed via lower-energy excitation. researchgate.netbohrium.com
Design Principles and Structural Engineering of Photoaffinity Probes Based on 3 3 Fluorodiazirin 3 Yl Pyridine
Rational Design for Enhanced Photoaffinity Labeling Specificity
The primary goal in designing a photoaffinity probe is to ensure it selectively labels the intended biological target with high efficiency while minimizing non-specific interactions. The rational design of probes based on 3-(3-fluorodiazirin-3-yl)pyridine focuses on several key principles to achieve this specificity.
The core structure of the probe is typically based on a known ligand or inhibitor of the target protein. This "specificity unit" guides the probe to the desired binding site. nih.gov The introduction of the 3-fluorodiazirin-3-yl)pyridine group, which serves as the photoreactive moiety, must be done in a way that does not significantly hinder the probe's binding affinity for the target. unimi.it A thorough understanding of the structure-activity relationship (SAR) of the parent ligand is therefore crucial. Modifications are ideally made at positions on the ligand scaffold that are known to tolerate substitutions without a substantial loss of biological activity. unimi.it
The diazirine group itself is favored for its small size, which minimizes steric clashes within the binding pocket, and its chemical stability prior to photoactivation. iris-biotech.deacs.org Upon irradiation with UV light, the diazirine ring releases dinitrogen gas to generate a highly reactive carbene intermediate. nih.govjst.go.jp This carbene can then rapidly and non-selectively form a covalent bond with nearby amino acid residues in the binding site, permanently "tagging" the protein. jst.go.jp The aryl-fluorodiazirine variant is particularly advantageous as the fluorine atom helps to promote the desired carbene pathway over the formation of a more stable, and potentially less specific, diazo intermediate. iris-biotech.deharvard.edu This leads to more efficient and localized labeling within the target's binding pocket, thereby enhancing specificity. iris-biotech.de
Strategic Positioning of the Fluorodiazirine Moiety within the Probe Scaffold
The precise placement of the this compound moiety within the photoaffinity probe is a critical design consideration that directly impacts labeling efficiency and the ability to accurately map the ligand-binding site. The goal is to position the diazirine group so that upon photoactivation, the resulting carbene reacts with amino acid residues that form the binding pocket of the target protein.
Extensive knowledge of the ligand's binding mode, often obtained from co-crystal structures or computational modeling, is invaluable for guiding the placement of the photoreactive group. unimi.it The diazirine should be attached to a part of the ligand scaffold that is oriented towards the protein surface within the binding site. Attaching it to a region of the ligand that points away from the protein or into the solvent would be unproductive.
The length and nature of the linker connecting the ligand to the this compound group are also crucial. The linker must be long enough to allow the diazirine to reach the protein surface but not so long that it becomes overly flexible, which could lead to labeling outside the intended binding site. A "minimalist" linker design is often preferred to reduce bulk and minimize potential disruption of the ligand's natural binding pose. unimi.it
Systematic studies have shown that even small changes in the position of the diazirine can lead to significant differences in labeling patterns and efficiency. acs.org Therefore, synthetic strategies that allow for the flexible and precise installation of the fluorodiazirine group at various positions on the ligand scaffold are highly desirable. This enables the creation of a panel of probes that can be empirically tested to identify the optimal design for a specific target. nih.gov The small size of the diazirine ring is a significant advantage in this context, as it can often be incorporated with less steric hindrance compared to bulkier photophores like benzophenones. unimi.itiris-biotech.de
Incorporation of Secondary Tags for Downstream Analysis
To enable the detection, enrichment, and identification of the proteins that have been covalently labeled by the photoaffinity probe, a secondary reporter tag is almost always included in the probe's design. nih.gov These tags are typically attached to the ligand scaffold at a position distal to both the protein-binding interface and the photoreactive group, often via a flexible linker arm. The choice of tag depends on the specific goals of the experiment.
Biotin (B1667282) is a very common reporter tag used in photoaffinity labeling due to its extremely high affinity for the protein streptavidin. nih.gov This strong and specific interaction forms the basis for the highly efficient enrichment of biotinylated probe-protein adducts from complex biological samples like cell lysates. acs.org
After the photo-crosslinking reaction has been performed, the cells are lysed, and the entire protein mixture is incubated with streptavidin-coated beads. Only the proteins that have been covalently labeled with the biotinylated probe will bind to the beads. acs.org After washing away all the non-specifically bound proteins, the captured proteins can be eluted from the beads and identified using techniques like mass spectrometry. nih.gov This process, often referred to as a "pull-down" experiment, significantly simplifies the identification of the target protein from a background of thousands of other proteins. acs.org Desthiobiotin, an analog of biotin, is also frequently used as it allows for milder elution conditions from streptavidin beads. acs.org
A more modern and versatile approach involves the incorporation of a small, bioorthogonal handle, such as a terminal alkyne or an azide (B81097) group, into the photoaffinity probe. unimi.itresearchgate.net These groups are chemically inert in biological systems but can undergo highly specific and efficient ligation reactions with a complementary tag in a process known as "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgresearchgate.net
This two-step strategy offers several advantages. Firstly, the small size of the alkyne or azide tag is less likely to interfere with the probe's cell permeability or its binding to the target protein compared to a bulky tag like biotin. acs.orgresearchgate.net This allows for labeling to be performed in living cells with a minimally perturbing probe. nih.gov After photo-crosslinking and cell lysis, the reporter tag of choice (e.g., biotin-azide or a fluorescent-azide) can be "clicked" onto the alkyne-modified proteins. acs.org This modular approach provides great flexibility, allowing the researcher to choose the most appropriate reporter for a given downstream application, be it affinity purification, fluorescence microscopy, or another analytical technique. researchgate.net
Incorporating a fluorescent tag (fluorophore) into the photoaffinity probe allows for the direct visualization of the labeled proteins. nih.gov This can be achieved either by directly synthesizing a probe that contains a fluorophore or by using the click chemistry approach described above to attach a fluorescent reporter after the labeling event.
Fluorescently tagged probes are invaluable for determining the subcellular localization of the target protein using fluorescence microscopy. They can also be used for in-gel fluorescence scanning after separating the labeled proteins by SDS-PAGE, providing a rapid method to assess the extent and specificity of labeling without the need for western blotting or radioactivity. The choice of fluorophore will depend on the instrumentation available and the potential for background fluorescence in the biological system being studied.
Tuning Photoactivation Wavelengths for Biological Compatibility
The wavelength of light used to activate the photoreactive group is a critical parameter in photoaffinity labeling experiments, especially when working with living cells. jst.go.jp Ideally, the activation wavelength should be long enough to minimize damage to cells and biological molecules, which are susceptible to the high energy of short-wavelength UV light. jst.go.jp
Diazirines, including the this compound derivatives, offer a significant advantage in this regard. They are typically activated by irradiation with long-wave UV light (UVA), usually around 350-365 nm. jst.go.jp This wavelength is generally more benign to biological systems than the shorter wavelength UV light (254 nm) required for some other photophores. jst.go.jp This improved biological compatibility allows for photoaffinity labeling experiments to be conducted in living cells with higher viability and less risk of inducing cellular stress responses that could confound the results.
The chemical structure of the diazirine can influence its absorption maximum, although the tuning range is somewhat limited. The primary advantage of the diazirine system remains its activation in the relatively safe UVA region, which is a key reason for its widespread adoption in chemical biology and drug discovery for studying ligand-protein interactions in their native cellular context. jst.go.jp
Structural Optimization for Target Selectivity
The effectiveness of a photoaffinity probe is intrinsically linked to its structural design, where precise modifications can significantly enhance its selectivity for a specific biological target. For probes based on the this compound scaffold, structural optimization is a key strategy to improve performance by fine-tuning properties such as stability, solubility, and photoreactivity.
A primary challenge in the design of photoaffinity probes is ensuring their stability under ambient light and in physiological conditions prior to photoactivation. nih.gov Unwanted decomposition of the probe can lead to non-specific labeling and ambiguous results. Research has shown that the incorporation of electron-withdrawing heterocyclic rings, such as the pyridine (B92270) ring found in this compound, can enhance the stability of the diazirine ring compared to its phenyl analogues. nih.govmdpi.com This increased stability prevents premature activation and ensures that the covalent labeling occurs only upon UV irradiation when the probe is bound to its intended target.
Furthermore, aqueous solubility is a critical factor for probes used in biological systems. Many bioactive ligands and, consequently, their corresponding photoaffinity probes, are hydrophobic, which can lead to poor solubility in aqueous buffers, aggregation, and non-specific binding. Structural modifications that improve water solubility are therefore highly desirable. The replacement of a phenyl ring with a pyridine ring in 3-trifluoromethyl-3-aryldiazirines has been shown to dramatically increase aqueous solubility. nih.govmdpi.com This enhancement is attributed to the nitrogen atom in the pyridine ring, which can be protonated at physiological pH, thereby increasing the polarity and water solubility of the molecule.
The strategic placement of the this compound moiety within the larger structure of a photoaffinity probe is also crucial. A typical photoaffinity probe consists of three key components: a pharmacophore for target recognition, the photoreactive group (in this case, the fluorodiazirinyl-pyridine), and often a reporter tag (like biotin or a fluorescent dye) for detection and purification. mdpi.com The length and nature of the linker connecting these components can be systematically varied to optimize the probe's ability to reach and covalently modify the target protein's binding site upon photoactivation.
The small size of the diazirine group is a significant advantage, as it is less likely to interfere with the binding of the pharmacophore to its target receptor compared to bulkier photoreactive groups. mdpi.com Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring generates a highly reactive carbene intermediate. mdpi.com This carbene can then form a covalent bond with nearby amino acid residues within the binding pocket of the target protein. mdpi.com The efficiency of this photo-cross-linking reaction is a key determinant of the probe's utility.
The following table summarizes the comparative properties of pyridine- and pyrimidine-substituted diazirine photolabels versus the traditional phenyl-substituted counterparts, illustrating the impact of structural optimization on key parameters.
| Photolabel Structure | Relative Ambient Light Stability | Relative Aqueous Solubility (pH 7.4) |
| 3-Trifluoromethyl-3-phenyldiazirine derivative | Baseline | Baseline (1x) |
| 3-Trifluoromethyl-3-(3-pyridyl)diazirine derivative | Significantly Increased | ~30-250 fold increase |
| 3-Trifluoromethyl-3-(3-pyrimidyl)diazirine derivative | Highest Stability | ~100-7,500 fold increase |
This data is based on findings from studies comparing different aryldiazirine derivatives and illustrates the principles of structural optimization for improved probe characteristics. nih.govmdpi.com
Applications in Chemical Biology Research
Target Identification and Deconvolution in Complex Biological Systems
A fundamental challenge in drug discovery and chemical biology is identifying the specific cellular proteins that a bioactive small molecule interacts with to exert its effect. Photoaffinity labeling with probes like 3-(3-Fluorodiazirin-3-yl)pyridine is a powerful strategy to address this challenge. mdpi.comnih.gov By incorporating the this compound moiety into a drug or molecule of interest, a photoaffinity probe (PAP) is created. This PAP retains the binding properties of the parent molecule but gains the ability to form a covalent bond with its target upon photoactivation. acs.org This covalent capture facilitates the isolation and subsequent identification of the target protein from complex biological mixtures, such as cell lysates, a process often referred to as target deconvolution. acs.orgresearchgate.net
Once a target protein has been covalently labeled by a this compound-based probe, researchers can pinpoint the precise binding site. After isolating the covalently linked protein-ligand complex, it is typically subjected to enzymatic digestion into smaller peptides. Subsequent analysis using mass spectrometry allows for the identification of the exact peptide—and often the specific amino acid residue—that has been modified by the probe. harvard.edu This information is critical for understanding how a ligand recognizes its target and provides a detailed map of the binding pocket at the molecular level. This technique has been widely implemented using various diazirine-based probes to map the interactions of drugs, natural products, and other small molecules with their protein targets. researchgate.net
Identifying the direct molecular target of a bioactive compound is a critical step in understanding its mechanism of action. By using a this compound-based probe to irreversibly link a molecule to its binding partner, researchers can definitively identify the protein through which the molecule functions. rsc.org This knowledge allows for the formation of testable hypotheses about downstream signaling pathways and cellular effects. For example, photoaffinity probes have been instrumental in validating that dual inhibitors of Plasmepsins IX and X (PMIX/PMX) in Plasmodium parasites engage their targets, which is crucial information for developing antimalarial drugs with novel mechanisms of action. rsc.org
Functional Proteomics and Activity-Based Profiling
Functional proteomics aims to study proteins on a global scale, considering their interactions and activities within the complex cellular environment. Activity-based protein profiling (ABPP) is a sub-discipline of functional proteomics that utilizes reactive chemical probes to assess the functional state of entire enzyme families. Photoaffinity probes based on the this compound scaffold extend this concept beyond enzymes to any protein that binds the probe.
When a this compound-based probe is introduced to a whole proteome (e.g., in a cell lysate or even in living cells), it will bind to its specific protein targets. acs.org Upon UV irradiation, the probe covalently crosslinks to these targets. If the probe also includes a reporter tag, such as an alkyne or azide (B81097) for click chemistry, these labeled proteins can be selectively enriched and identified using mass spectrometry. researchgate.net This approach provides a snapshot of the "interactome" of the small molecule, revealing not only the primary target but also potential off-targets, which is invaluable for drug development and understanding polypharmacology. acs.orgresearchgate.net Systematic studies have shown that different types of diazirines have distinct labeling preferences, with aryl-fluorodiazirines reacting primarily via a carbene intermediate, which can provide specific interaction data. acs.org
Investigation of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. iris-biotech.de Diazirine-based photo-crosslinkers are valuable tools for studying these interactions. wikipedia.org A probe containing the this compound group can be designed to bind to a specific "bait" protein. Upon photoactivation within a cell, the reactive carbene generated from the diazirine will not only crosslink to the bait protein but also to any nearby interacting "prey" proteins, effectively trapping the entire protein complex.
Alternatively, specialized photoreactive amino acids, such as photo-lysine (B560627) derivatives containing a diazirine, can be incorporated directly into a protein of interest. hku.hk This allows for the precise placement of the photoreactive group, enabling the capture and subsequent identification of specific interaction partners in living cells. hku.hk This method provides high-resolution information about the architecture of protein complexes.
Exploration of Cellular Localization and Dynamics of Molecular Targets
Understanding where a drug's target is located within a cell is crucial to understanding its function. Probes incorporating the this compound moiety can be synthesized as trifunctional molecules. Such a probe would contain:
The ligand part for specific binding to the target protein.
The diazirine group for covalent, photo-induced crosslinking.
A reporter tag, such as a fluorophore (e.g., BODIPY or coumarin) or a biotin (B1667282) handle.
After the probe binds to its target inside a cell and is covalently crosslinked by UV light, the reporter tag becomes permanently attached to the target protein. If the tag is a fluorophore, fluorescence microscopy can be used to visualize the subcellular localization of the target. If the tag is biotin, it can be visualized using fluorescently labeled streptavidin or used to purify the protein and its binding partners. This covalent attachment ensures that the signal is not lost during the fixation and washing steps required for high-resolution imaging.
Applications in Material Science as Crosslinking Agents
The same photoreactivity that makes this compound useful in biology also makes it a powerful tool in material science. The highly reactive carbene generated upon UV irradiation can insert into the C-H bonds of polymer chains, creating new covalent bonds between them. acs.orgxlynxmaterials.com This process, known as crosslinking, can dramatically improve the mechanical and thermal properties of commodity plastics like polyethylene (B3416737) and polypropylene. acs.orgxlynxmaterials.com
Diazirine-based crosslinkers are considered "universal" because they can work on nearly any polymer containing aliphatic C-H bonds, overcoming limitations of traditional crosslinking technologies. acs.org Research into trifluoromethyl-aryl-diazirines, a class that includes this compound, has led to electronically optimized crosslinkers that are more than 10-fold more effective than previous designs. rsc.org These advanced reagents can be activated with visible light, offering milder reaction conditions. rsc.org Specifically, heteroaromatic diazirines, such as pyridyl- and pyrimidyl-substituted trifluoromethyl-diazirines, have been shown to possess enhanced stability in ambient light and greater aqueous solubility, which are significant advantages for both materials and biological applications. nih.govencyclopedia.pub These properties allow for the creation of more robust materials, improved adhesives, and the photopatterning of surfaces for applications in microelectronics and medical devices. acs.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization of Probes and Labeled Biomolecules
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. hrvatska-udruga-kristalografa.hr In the context of 3-(3-fluorodiazirin-3-yl)pyridine-based photoaffinity labeling, NMR plays a critical role in characterizing the probe-biomolecule adducts at an atomic level. hrvatska-udruga-kristalografa.hrnih.gov
¹⁹F NMR for Ligand-Observed and Protein-Observed Studies
The presence of a fluorine atom in the this compound probe makes ¹⁹F NMR a particularly valuable tool. rsc.org Fluorine-19 is a spin ½ nucleus with a high gyromagnetic ratio and 100% natural abundance, offering high sensitivity. rsc.orgnih.gov Furthermore, the general absence of fluorine in biological systems provides a clean spectral window, free from background signals. nih.govnih.gov
Ligand-Observed ¹⁹F NMR: In this approach, the ¹⁹F NMR signal of the free and bound probe is monitored. rsc.orgnih.gov Changes in the chemical shift, line width, and relaxation properties of the fluorine nucleus upon binding to a target protein can provide information on binding affinity and kinetics. nih.govresearchgate.net For instance, techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) can be employed to screen for binders. nih.gov
Protein-Observed ¹⁹F NMR: Alternatively, the protein itself can be labeled with ¹⁹F-containing amino acids, and the binding of an unlabeled ligand, such as one derived from this compound, can be observed. rsc.orgresearchgate.netnih.gov Changes in the ¹⁹F signals of the labeled protein upon ligand binding can reveal information about conformational changes and the location of the binding site. nih.gov
Structural and Conformational Analysis
NMR spectroscopy is instrumental in determining the three-dimensional structure of the covalent adduct formed between the carbene generated from this compound and the target biomolecule. hrvatska-udruga-kristalografa.hrligsciss.com By analyzing Nuclear Overhauser Effect (NOE) data, which provides through-space distance restraints between protons, the precise location of the covalent modification on the protein can be determined. copernicus.org
Furthermore, NMR can be used to study the conformational changes that occur in a protein upon covalent modification. nih.govmdpi.com By comparing the NMR spectra of the protein before and after labeling, researchers can gain insights into how the binding of the probe affects the protein's structure and dynamics, which can be crucial for understanding its function. nih.gov The use of selectively protonated and isotopically labeled methyl groups can be particularly advantageous for studying large proteins and protein complexes. nmr-bio.comunl.pt
Mass Spectrometry-Based Proteomics for Target Identification
Mass spectrometry (MS)-based proteomics is the cornerstone for identifying the protein targets of this compound probes from complex biological mixtures. github.ionih.govmdpi.com This approach involves the precise mass measurement of peptides derived from the labeled proteins. github.io
Enrichment Strategies (e.g., Biotin-Streptavidin Capture)
To facilitate the identification of labeled proteins, which are often present in low abundance, an enrichment step is typically employed. mdpi.comnih.gov A common strategy involves incorporating a biotin (B1667282) tag into the this compound probe. nih.govnih.gov After photolabeling, the cell lysate is incubated with streptavidin-coated beads. rsc.orgresearchgate.net The high-affinity interaction between biotin and streptavidin allows for the selective capture and purification of the biotinylated probe-protein adducts. nih.govresearchgate.net The enriched proteins can then be eluted from the beads for subsequent analysis. researchgate.net
Peptide Mapping and Post-Translational Modification Analysis
Following enrichment, the captured proteins are typically digested into smaller peptides using a protease, such as trypsin. thermofisher.comquality-assistance.com The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In this "bottom-up" proteomics approach, the mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information. github.iothermofisher.com
By searching the acquired MS/MS data against a protein sequence database, the identity of the labeled protein can be determined. nih.gov Crucially, the analysis can also pinpoint the exact amino acid residue(s) that have been covalently modified by the carbene generated from the this compound probe. rsc.org This is achieved by identifying peptides that have a mass shift corresponding to the addition of the reactive portion of the probe. This precise mapping of the modification site provides direct evidence of the binding interaction. nih.govbeilstein-journals.org
Furthermore, this technique can be used to analyze any post-translational modifications (PTMs) that may be influenced by the binding of the probe. nih.govnih.gov
Fluorescence Spectroscopy and Imaging Techniques
Fluorescence-based methods offer a powerful means to visualize and quantify the interaction of this compound-based probes with their targets in both in vitro and cellular contexts. nih.govnih.gov
These techniques often involve the incorporation of a fluorophore into the probe structure. nih.govnih.gov Upon photo-crosslinking, the target proteins become fluorescently tagged, allowing for their detection and localization. nih.gov
In-gel fluorescence scanning is a common method used to visualize labeled proteins after separation by SDS-PAGE. rsc.org This provides a rapid assessment of the labeling efficiency and specificity. rsc.org
Fluorescence microscopy enables the visualization of probe-target interactions within living cells. nih.gov By using a fluorescently tagged this compound probe, researchers can observe the subcellular localization of the target protein. Advanced techniques like two-photon excitation microscopy can provide even greater spatial control and reduce photodamage to the cells.
The table below summarizes the key analytical techniques and their applications in characterizing biomolecules labeled with this compound.
| Technique | Application | Information Gained |
| ¹⁹F NMR | Ligand- and protein-observed studies | Binding affinity, kinetics, conformational changes |
| NMR Spectroscopy | Structural and conformational analysis | 3D structure of adducts, probe-induced conformational changes |
| Mass Spectrometry | Target protein identification | Identity of labeled proteins |
| Tandem Mass Spectrometry | Peptide mapping | Precise site of covalent modification |
| Fluorescence Spectroscopy | In vitro quantification | Measurement of labeling efficiency |
| Fluorescence Imaging | Cellular localization | Visualization of probe-target interactions in cells |
Chromatographic and Electrophoretic Methods for Labeled Product Separation
The identification and characterization of biomolecules labeled with photoaffinity probes like this compound are critically dependent on the effective separation of the labeled products from unlabeled molecules and other reaction components. Chromatographic and electrophoretic techniques are fundamental to this process, enabling the purification and analysis of the covalent adducts formed upon photoactivation. The choice of method is dictated by the nature of the labeled biomolecule (e.g., protein, peptide, or nucleic acid), the scale of the experiment, and the downstream analytical requirements, such as mass spectrometry.
High-performance liquid chromatography (HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are the most prevalently used techniques for the separation of proteins and peptides labeled with diazirine-based probes. nih.govcore.ac.uktandfonline.comacs.org Capillary electrophoresis is also a powerful tool, particularly for the analysis of labeled nucleic acids and peptides, offering high resolution and sensitivity. acs.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted method for the separation of biomolecules labeled with diazirine-containing probes. core.ac.uk Its high resolving power allows for the separation of complex mixtures, making it ideal for purifying labeled products from unreacted probes, non-specifically labeled molecules, and other cellular components. biorxiv.org
Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for the separation of labeled peptides and proteins based on their hydrophobicity. The covalent attachment of the this compound probe to a biomolecule typically increases its hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to the unlabeled counterpart. This shift in retention time is a key indicator of successful labeling. biorxiv.org
A variety of column stationary phases and mobile phase gradients can be employed to optimize the separation. C8 and C18 columns are commonly used for peptides and small proteins, while larger pore-size columns are suitable for intact proteins. nih.gov The mobile phases usually consist of an aqueous solvent with an organic modifier, such as acetonitrile (B52724) or methanol, and an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. acs.org
| Parameter | Typical Conditions for Labeled Peptide Separation | Typical Conditions for Labeled Protein Separation |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 1.7-5 µm particle size | C4 or C8, 4.6 mm ID, 50-150 mm length, 3.5-5 µm particle size, wide-pore (300 Å) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 5-60% B over 30-60 minutes | Linear gradient from 20-80% B over 20-40 minutes |
| Flow Rate | 0.2-1.0 mL/min | 0.5-1.5 mL/min |
| Detection | UV at 214 nm, 254 nm, and 280 nm | UV at 280 nm, Fluorescence if applicable |
Table 1: Representative HPLC Conditions for Separation of Diazerine-Labeled Biomolecules
Size-Exclusion Chromatography (SEC) can also be utilized, particularly for the initial cleanup of labeled proteins to separate them from smaller molecules like the unreacted probe. SEC separates molecules based on their hydrodynamic radius, effectively isolating the larger protein-probe adducts. researchgate.net
Gel Electrophoresis
Gel electrophoresis is a powerful and routine technique for the analysis of proteins and nucleic acids labeled with photoaffinity probes.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method to visualize the covalent modification of proteins. nih.govacs.org Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. Separation is then based primarily on molecular weight. The covalent attachment of the this compound probe to a target protein results in a slight increase in its molecular weight, which can sometimes be observed as a shift in the band position on the gel compared to the unlabeled protein. More commonly, if the probe contains a reporter tag (e.g., biotin or a fluorophore), the labeled protein can be specifically detected by Western blotting or in-gel fluorescence scanning. acs.orgmdpi.com
Two-Dimensional Gel Electrophoresis (2D-GE) provides higher resolution by separating proteins in the first dimension by their isoelectric point (pI) and in the second dimension by their molecular weight. This technique is particularly useful for resolving complex protein mixtures and identifying specific protein targets that have been labeled. rsc.org
| Parameter | Typical Conditions for SDS-PAGE of Labeled Proteins |
| Gel Percentage | 10-15% Acrylamide (depending on protein size) |
| Running Buffer | Tris-Glycine-SDS Buffer |
| Sample Preparation | Heating in Laemmli buffer with a reducing agent (e.g., DTT, β-mercaptoethanol) |
| Detection | Coomassie Blue staining, Silver staining, Western Blot for tagged probes, In-gel fluorescence |
Table 2: General Conditions for SDS-PAGE Analysis of Labeled Proteins
Capillary Electrophoresis (CE)
Capillary electrophoresis offers very high separation efficiency and is well-suited for the analysis of small quantities of labeled biomolecules, including peptides and nucleic acids. acs.org In CE, separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation mechanism can be based on charge-to-size ratio (in capillary zone electrophoresis), size (in CE-SDS), or isoelectric point (in capillary isoelectric focusing).
For peptides labeled with this compound, CE can resolve labeled from unlabeled species with high precision. The introduction of the probe molecule can alter the charge and/or hydrodynamic radius of the peptide, leading to a change in its electrophoretic mobility. When coupled with a sensitive detector, such as a UV-Vis spectrophotometer or a laser-induced fluorescence (LIF) detector (if the probe is fluorescent), CE can provide quantitative information about the labeling efficiency.
Future Directions and Emerging Research Avenues for 3 3 Fluorodiazirin 3 Yl Pyridine
The utility of 3-(3-fluorodiazirin-3-yl)pyridine and related fluorodiazirine-based photoaffinity labeling (PAL) probes is continually expanding. Researchers are now focusing on overcoming the current limitations and broadening the applicability of these powerful chemical tools. Future developments are aimed at enhancing the intrinsic properties of the probes, integrating them with cutting-edge analytical techniques, and exploring their untapped chemical reactivity through computational and experimental approaches.
Q & A
Q. What are the recommended synthetic strategies for 3-(3-Fluorodiazirin-3-yl)pyridine?
Answer: The synthesis of this compound can be approached via cycloaddition reactions. For example, fluorinated diazirine precursors can undergo [3+2] or [3+3] cycloadditions with azomethine ylides or other dipolarophiles to form the diazirinyl-pyridine core. A key step involves optimizing reaction conditions (e.g., temperature, solvent polarity) to stabilize reactive intermediates like iminium ions or azomethine ylides . Additionally, fluorination strategies (e.g., using fluorinated hydrazines) should prioritize regioselectivity to avoid side products. Computational modeling (DFT-B3LYP/6-31G*) may predict reaction pathways and transition states to guide experimental design .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopy: Use NMR to confirm fluorination and NMR to resolve aromatic protons. IR spectroscopy can identify diazirine C=N stretches (~1600 cm) and pyridine ring vibrations.
- X-ray Crystallography: Resolve the 3D arrangement of the diazirine and pyridine moieties to assess steric effects and plan derivatization.
- Computational Analysis: Perform quantum chemical calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?
Answer:
- Derivatization: Introduce substituents at the pyridine C4/C5 positions or modify the diazirine fluorine to study steric/electronic effects. For example, replace fluorine with chlorine or methyl groups to compare binding affinities .
- Biological Assays: Pair SAR with enzymatic inhibition assays (e.g., kinase panels) and cellular toxicity screens. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Data Integration: Cross-reference SAR data with molecular docking (e.g., AutoDock Vina) to correlate activity trends with predicted binding poses .
Q. How should researchers resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?
Answer:
- Assay Validation: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
- Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors.
- Structural Analysis: Compare crystallographic data (if available) with computational models to identify discrepancies in binding modes. For example, steric clashes in the active site may explain inconsistent IC values .
Q. What methodologies are optimal for studying photochemical reactivity in this compound?
Answer:
- Photolysis Conditions: Irradiate the compound at 350–365 nm in inert solvents (e.g., THF) and trap reactive intermediates (e.g., carbenes) with spin traps like TEMPO for EPR analysis.
- Time-Resolved Spectroscopy: Use ultrafast transient absorption spectroscopy to monitor carbene formation and decay kinetics.
- Computational Modeling: TD-DFT can simulate excited-state dynamics and predict photoproduct distributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
